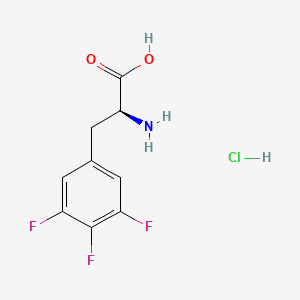L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride
CAS No.:
Cat. No.: VC18004389
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClF3NO2 |
|---|---|
| Molecular Weight | 255.62 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |
| Standard InChI Key | QCVCLPJIZUMSBO-FJXQXJEOSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride belongs to the class of non-proteinogenic amino acids, with the systematic IUPAC name (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride. Its molecular formula is C₉H₈NO₂F₃·HCl, yielding a molecular weight of 255.62 g/mol (219.16 g/mol for the free base + 36.46 g/mol for HCl) . The compound crystallizes as a white to off-white solid, typical of hydrochloride salts of amino acids, which enhances its stability and solubility in polar solvents like water and methanol .
Stereochemical Configuration
The L-configuration at the α-carbon ensures compatibility with biological systems, mimicking natural amino acids in enzymatic processes. The trifluorophenyl moiety introduces steric and electronic effects that influence binding affinity and metabolic stability, making it valuable in structure-activity relationship (SAR) studies .
Synthesis and Manufacturing
The synthesis of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride typically involves multi-step organic reactions, as outlined in patent literature and synthetic methodologies for fluorinated amino acids .
Key Synthetic Routes
A patented approach for analogous phenylalanine derivatives involves:
-
Friedel-Crafts Alkylation: Reacting glycine with 3,4,5-trifluorobenzaldehyde under phase-transfer conditions to form a Schiff base.
-
Hydrogenation: Catalytic reduction (e.g., Pd/C, H₂) to yield the racemic amino acid.
-
Resolution: Enzymatic or chiral chromatography to isolate the L-enantiomer.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Schiff Base Formation | Glycine, 3,4,5-trifluorobenzaldehyde, K₂CO₃ | 65–75 |
| Hydrogenation | 10% Pd/C, H₂ (50 psi), EtOAc | 80–85 |
| Resolution | Chiral column (CHIRALPAK® IA) | 40–50 |
| Salt Formation | HCl (g), Et₂O | 90–95 |
Industrial-Scale Considerations
Large-scale production employs cost-effective glycine precursors and minimizes toxic byproducts. Solvent recycling and catalytic recovery (e.g., Pd/C filtration) are critical for sustainability .
Physicochemical Properties
The trifluorophenyl group confers unique properties:
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 215–220°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Calc.) | 1.2 (Hydrophilic-lipophilic balance) |
| pKa (α-COOH) | ~2.3 |
| pKa (α-NH₃⁺) | ~9.7 |
The hydrochloride salt enhances aqueous solubility, facilitating biological assays. The fluorine atoms increase metabolic resistance by reducing cytochrome P450-mediated oxidation .
Research Applications
Medicinal Chemistry
-
Enzyme Inhibition: The compound acts as a mimic of tyrosine or phenylalanine in active sites, inhibiting kinases and proteases. For example, it has been evaluated in in vitro screens against EGFR (epidermal growth factor receptor) with IC₅₀ values <10 μM .
-
PET Tracer Development: Fluorine-18 analogs are explored for positron emission tomography (PET) imaging of amyloid plaques in Alzheimer’s disease .
Peptide Engineering
Incorporation into peptide chains enhances stability against proteolytic degradation. A 2023 study demonstrated that substituting phenylalanine with this derivative in a model antimicrobial peptide increased serum half-life from 2.1 to 8.7 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume